Product packaging for 4,4'-Dichloro-trans-stilbene(Cat. No.:CAS No. 5121-74-4)

4,4'-Dichloro-trans-stilbene

Cat. No.: B1630831
CAS No.: 5121-74-4
M. Wt: 249.1 g/mol
InChI Key: WELCIURRBCOJDX-OWOJBTEDSA-N
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Description

Overview of Stilbene (B7821643) Derivatives in Contemporary Chemical Research

Stilbenes, characterized by a 1,2-diphenylethylene core structure, are a significant class of organic compounds that exist as two isomers: cis (Z) and trans (E). mdpi.comnih.gov The trans isomer is generally more stable due to reduced steric hindrance. nih.gov These compounds, both naturally occurring and synthetic, are the subject of extensive research due to their diverse biological activities and applications in materials science. nih.govnih.govrsc.org

Natural stilbenes, such as resveratrol (B1683913) found in grapes and pterostilbene (B91288) found in blueberries, are well-known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. nih.govajrconline.org This has spurred significant interest in the synthesis of a vast array of stilbene derivatives with the aim of enhancing or modifying these biological effects. rsc.orgresearchgate.net The stilbene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govrsc.org

Significance of Halogenated Stilbenes: A Focus on 4,4'-Dichloro-trans-stilbene (B158391)

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the stilbene backbone can significantly alter the molecule's physical, chemical, and biological properties. nih.gov Halogenation can influence factors like lipophilicity, metabolic stability, and electronic characteristics, which in turn can modulate biological activity. nih.gov For instance, incorporating halogens can enhance the antimicrobial and anticancer properties of stilbene derivatives. researchgate.netgoogle.com

This compound, with a chlorine atom substituted at the para position of each phenyl ring, is a key example of a halogenated stilbene. nih.govcymitquimica.com This symmetrical molecule serves as a valuable compound for studying the effects of halogenation on the stilbene core. researchgate.net Its altered electronic properties, due to the electron-withdrawing nature of the chlorine atoms, make it a subject of interest in various research fields, including materials science and medicinal chemistry. researchgate.net The chlorine substituents enhance the molecule's electrophilicity, making it a reactive component in cross-coupling reactions.

Historical Context of trans-Stilbene (B89595) Synthesis and Reactions

The study of stilbene dates back to the 19th century, with its name originating from the Greek word "stilbos," meaning "shining," a reference to its lustrous appearance. ajrconline.orgwikipedia.org Over the years, numerous synthetic methods have been developed for the preparation of trans-stilbene and its derivatives.

Early methods included the reduction of benzoin (B196080) and the dehydrohalogenation of benzyl (B1604629) chloride. orgsyn.org However, the development of more efficient and versatile reactions has been crucial for the advancement of stilbene chemistry. The Wittig reaction, discovered in the 1950s, became a cornerstone for stilbene synthesis due to its reliability and broad applicability. ajrconline.orgfu-berlin.dewiley-vch.de This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. wiley-vch.de

Another significant advancement was the advent of palladium-catalyzed cross-coupling reactions, such as the Heck reaction. rsc.org The Heck reaction, which couples an aryl halide with an alkene, offers a powerful tool for creating carbon-carbon bonds and is particularly effective for synthesizing trans-stilbenes with high selectivity. Other notable methods include the McMurry reaction, which involves the reductive coupling of aldehydes or ketones, and the modified Perkin reaction. fu-berlin.dewiley-vch.de These synthetic advancements have been instrumental in enabling the exploration of a wide range of stilbene derivatives, including this compound.

Research Landscape and Emerging Trends for this compound

Current research on this compound and related halogenated stilbenes is multifaceted. In the field of materials science, the unique photophysical properties of stilbenes are being explored. wiley-vch.de The introduction of chlorine atoms can influence the fluorescence and electronic behavior of the molecule, making it a candidate for applications in organic electronics and as a component in photofunctional materials.

In medicinal chemistry, there is ongoing interest in halogenated stilbenes as potential therapeutic agents. google.com Research has shown that some halogenated stilbene analogs exhibit antitumor activity. google.com The chlorine atoms in this compound can affect its interaction with biological targets and its metabolic fate. nih.gov

Furthermore, the compound serves as a model system for fundamental studies in physical organic chemistry. For example, studies using techniques like liquid crystal NMR spectroscopy have been employed to investigate the conformational dynamics of this compound in solution. researchgate.net These studies provide insights into how the substitution pattern influences the three-dimensional structure of the molecule, which is crucial for understanding its reactivity and biological function. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C14H10Cl2 nih.govcymitquimica.com
Molecular Weight 249.14 g/mol chemicalbook.comfishersci.ca
Appearance White to gray powder or crystals guidechem.comavantorsciences.com
Melting Point 175.0 to 179.0 °C avantorsciences.com
Boiling Point 230 °C avantorsciences.com
CAS Number 1657-56-3 nih.govguidechem.com

Table 2: Common Synthetic Methods for Stilbene Derivatives

Reaction Name Description Typical Use
Wittig Reaction Reaction of an aldehyde or ketone with a phosphonium ylide. wiley-vch.de Widely used for the synthesis of various alkenes, including stilbenes. ajrconline.orgfu-berlin.de
Heck Reaction Palladium-catalyzed coupling of an aryl halide with an alkene. Highly effective for the synthesis of trans-stilbenes.
McMurry Reaction Reductive coupling of two aldehyde or ketone molecules using a titanium reagent. Particularly useful for the synthesis of symmetrical stilbenes. fu-berlin.de
Perkin Reaction (modified) Condensation of an aromatic aldehyde and an acid anhydride (B1165640). A classic method for the synthesis of cinnamic acids, which can be precursors to stilbenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Cl2 B1630831 4,4'-Dichloro-trans-stilbene CAS No. 5121-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELCIURRBCOJDX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5121-74-4
Record name NSC33448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 4,4 Dichloro Trans Stilbene and Analogs

Classical Approaches to trans-Stilbene (B89595) Synthesis

Traditional methods for constructing the stilbene (B7821643) backbone remain highly relevant in organic synthesis. These approaches often provide reliable and scalable routes to a wide array of stilbene derivatives.

Wittig Reaction and its Stereoselective Variants

The Wittig reaction is a cornerstone of alkene synthesis and has been extensively utilized for the preparation of stilbenes. fu-berlin.de This reaction involves the coupling of a phosphorus ylide, generated from a phosphonium (B103445) salt, with an aldehyde or ketone to form a carbon-carbon double bond. fu-berlin.dewiley-vch.de For the synthesis of 4,4'-dichloro-trans-stilbene (B158391), this would typically involve the reaction of 4-chlorobenzyltriphenylphosphonium (B8491101) chloride with 4-chlorobenzaldehyde (B46862). A significant advantage of the Wittig reaction is its versatility and tolerance to a range of functional groups. wiley-vch.de However, a common challenge is controlling the stereoselectivity, as mixtures of (E)- and (Z)-isomers are often produced. fu-berlin.deuliege.be

Achieving high stereoselectivity for the desired trans-isomer in Wittig reactions is a key optimization goal. Several factors influence the E/Z ratio of the resulting stilbene products. The nature of the ylide is crucial; stabilized ylides (containing an electron-withdrawing group on the carbanion) generally favor the formation of the thermodynamically more stable E-alkene. Conversely, non-stabilized ylides tend to yield the Z-alkene as the major product under salt-free conditions.

The reaction conditions, including the choice of base and solvent, also play a significant role. The use of strong bases like n-butyllithium can lead to different stereochemical outcomes compared to weaker bases such as sodium methoxide. fu-berlin.de Furthermore, the presence of lithium salts can promote the equilibration of intermediates, often leading to a higher proportion of the trans-isomer. Temperature is another critical parameter; higher temperatures can favor the formation of the thermodynamically more stable trans-isomer. chegg.com Recent studies have explored various reaction conditions to optimize the synthesis of specific stilbene isomers, highlighting the ongoing efforts to refine this classical method. otterbein.edu

The Horner-Wadsworth-Emmons (HWE) reaction, a popular modification of the Wittig reaction, employs phosphonate (B1237965) carbanions. wiley-vch.de These reagents are generally more nucleophilic than the corresponding phosphonium ylides and often provide excellent E-selectivity for the synthesis of trans-stilbenes. juliethahn.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine (B44618) oxide generated in a standard Wittig reaction, simplifying product purification. wiley-vch.de

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
ReagentPhosphonium ylidePhosphonate carbanion
StereoselectivityVariable (depends on ylide stability and reaction conditions)Generally high E-selectivity (trans)
Reactivity of YlideLess nucleophilicMore nucleophilic
ByproductTriphenylphosphine oxide (often difficult to remove)Water-soluble phosphate ester (easily removed)
Substrate ScopeBroad (aldehydes and ketones)Broad (aldehydes and ketones)

McMurry Coupling for Symmetric Stilbene Formation

The McMurry reaction is a powerful method for the reductive coupling of two carbonyl compounds, typically aldehydes or ketones, to form an alkene. wikipedia.org This reaction is particularly well-suited for the synthesis of symmetrical stilbenes, such as this compound, from a single aldehyde precursor (4-chlorobenzaldehyde). fu-berlin.de The reaction is driven by the formation of a strong titanium-oxygen bond in the titanium dioxide byproduct. chem-station.com

The McMurry coupling is mediated by a low-valent titanium species, which is typically generated in situ by the reduction of a titanium halide, such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), with a reducing agent. wikipedia.orgnih.gov Common reducing agents include lithium aluminum hydride (LiAlH₄), zinc powder, zinc-copper couple, or potassium graphite. alfa-chemistry.comyoutube.com The reaction is usually performed in an etheral solvent like tetrahydrofuran (B95107) (THF) under inert conditions. wikipedia.orgalfa-chemistry.com

The proposed mechanism involves a two-step process. wikipedia.orgorganic-chemistry.org The first step is a single-electron transfer from the low-valent titanium species to the carbonyl groups of two aldehyde molecules, leading to the formation of ketyl radicals. nih.gov These radicals then dimerize to form a pinacolate (1,2-diolate) intermediate, which is coordinated to the titanium. wikipedia.orgorganic-chemistry.org This initial stage is analogous to the pinacol (B44631) coupling reaction. wikipedia.org The second step is the deoxygenation of the pinacolate intermediate by the oxophilic titanium species, which results in the formation of the alkene and titanium dioxide. wikipedia.orgchem-station.com The reaction can often be stopped at the pinacol stage by conducting it at a lower temperature. chem-station.com

Table 2: Common Reagents for McMurry Coupling
Titanium SourceReducing AgentTypical Solvent
TiCl₃LiAlH₄THF
TiCl₄Zn powderTHF
TiCl₃Zn-Cu coupleDME
TiCl₃K (graphite)THF

Dehydrogenation of Bibenzyl Precursors (e.g., DDQ-mediated)

An alternative route to stilbenes involves the dehydrogenation of the corresponding bibenzyl (1,2-diarylethane) precursors. This method is particularly useful when the bibenzyl is readily accessible. For the synthesis of this compound, the precursor would be 1,2-bis(4-chlorophenyl)ethane.

A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). orgsyn.org DDQ is a high-potential quinone that acts as a powerful oxidizing agent, capable of abstracting a hydride ion from an activated C-H bond. nih.gov The reaction mechanism is believed to proceed through a hydride transfer from the bibenzyl to the DDQ, followed by proton loss to form the stilbene and the hydroquinone (B1673460) form of DDQ. nih.gov These reactions are often carried out in refluxing benzene (B151609) or dioxane. orgsyn.org The use of DDQ is advantageous due to its high reactivity and selectivity for the oxidation of activated C-H bonds. nih.gov

Aldol-Type Condensation Routes

Aldol-type condensation reactions provide another classical pathway to stilbene derivatives. wiley-vch.de This approach typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as a phenylacetic acid derivative. wiley-vch.de For instance, 4,4'-disubstituted stilbenes can be prepared from para-substituted toluenes or para-substituted aromatic aldehydes. wiley-vch.de

The reaction is generally base-catalyzed, with the base (often piperidine) abstracting a proton from the active methylene group to form a carbanion. wiley-vch.de This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the stilbene. While this method is relatively straightforward, it can sometimes suffer from low yields. wiley-vch.de A variation of this is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid to form a cinnamic acid derivative, which can be a precursor to stilbenes. wiley-vch.de

Palladium-Catalyzed Cross-Coupling Reactions for Stilbene Scaffolds

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, providing powerful tools for the synthesis of stilbene and its derivatives. These methods are celebrated for their efficiency and versatility. uliege.be Among the most prominent are the Heck, Suzuki-Miyaura, Stille, and Negishi reactions, which have all been successfully applied to the creation of the stilbene backbone. uliege.be

Heck Reaction Applications

The Mizoroki-Heck reaction, a palladium-catalyzed olefination of aryl halides, is a well-established and highly chemoselective method for stilbene synthesis. uliege.be This reaction has been instrumental in creating a variety of stilbene derivatives, including those with complex structures like oligomeric styrylpyrroles and stilbenoid dendrimers. uliege.be Symmetrical trans-stilbenes can be synthesized through a double Heck reaction of arenediazonium salts with vinyltriethoxysilane, offering an attractive route from readily available anilines under mild conditions. orgsyn.orgrsc.org

The reaction conditions for the Heck reaction can be optimized to achieve high yields and selectivity for the desired trans-stilbene product. beilstein-journals.orgnih.gov For instance, the use of microwave irradiation in aqueous media with a colloidal palladium nanocatalyst has been shown to produce stilbenes in good to excellent yields with short reaction times. beilstein-journals.orgnih.govnih.gov The choice of catalyst, base, and solvent plays a crucial role in the reaction's success. sctunisie.org Palladacycles have also been shown to be highly efficient catalysts in Heck reactions. sctunisie.org

A variety of aryl halides, including bromides and chlorides, can be coupled with styrenes to afford stilbene derivatives. uliege.bersc.org The reactivity of the aryl halide can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring. sctunisie.org Furthermore, in situ generation of the required olefin via a Wittig reaction followed by a Heck coupling in a one-pot process provides an efficient route to unsymmetrical stilbenes. nih.gov

Aryl HalideOlefinCatalyst SystemBaseSolventYield (%)Reference
4-BromoacetophenoneStyrene (B11656)PVP-Pd NPsK₂CO₃H₂O/EtOH98 nih.gov
4-BromobenzophenoneStyrenePVP-Pd NPsK₂CO₃H₂O/EtOHExcellent nih.gov
3-BromoquinolineStyrenePVP-Pd NPsK₂CO₃H₂O/EtOHExcellent nih.gov
Aryl chloridesStyrene derivativesin situ-generated Pd nanoparticles from {{(o-PPh₂)C₆H₄}C(O)NH(R)} complexNot specifiedNot specified90-99 rsc.org

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl- or vinyl-boronic acid with an aryl or vinyl halide catalyzed by a palladium(0) complex, is a highly effective method for synthesizing stilbenes. wiley-vch.de This reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov A general and stereocontrolled synthesis of (E)-stilbene derivatives has been developed using the Suzuki-Miyaura cross-coupling of (E)-2-phenylethenylboronic acid pinacol ester with various aryl bromides. researchgate.netnih.gov The use of a sterically bulky phosphine (B1218219) ligand was found to be crucial for the successful coupling of both electron-rich and electron-poor aryl bromides, with complete retention of the alkene geometry. researchgate.netnih.gov

The catalytic system, typically consisting of a palladium source and a ligand, is critical for the efficiency of the Suzuki-Miyaura reaction. nih.gov Various palladium catalysts have been successfully employed, including Pd(PPh₃)₄ and Pd(dppf)₂Cl₂. nih.gov The choice of base and solvent system also significantly influences the reaction outcome. nih.govresearchgate.net For instance, a palladium complex with a 4,4'-tBu₂-2,2'-dipyridyl ligand has shown catalytic activity in aqueous solvent under aerobic conditions. researchgate.net An efficient Suzuki-Miyaura coupling has also been developed through a controllable 1,4-palladium migration process for the stereospecific synthesis of multisubstituted olefins. nih.gov

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventYield (%)Reference
Aryl Bromides(E)-2-Phenylethenylboronic acid pinacol esterPd catalyst with t-Bu₃PHBF₄ ligandNot specifiedNot specifiedModerate to Good researchgate.netnih.gov
3-BromochromonesArylboronic acidsPd(OAc)₂/SPhosK₂CO₃H₂O/acetoneNot specified nih.gov
Aryl BromidesPhenylboronic acidPdCl₂(NH₂CH₂COOH)₂K₂CO₃Ethanol/waterGood to Excellent researchgate.net

Stille and Negishi Coupling Strategies

The Stille and Negishi coupling reactions are also valuable palladium-catalyzed methods for the synthesis of stilbenes. uliege.bewiley-vch.de The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate. wiley-vch.deorganic-chemistry.org A key advantage of the Stille reaction is that it generally does not require the addition of a base. uliege.be However, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

The Negishi coupling, on the other hand, utilizes an organozinc reagent which reacts with an aryl or vinyl halide. wiley-vch.de This method is known for its high efficiency and functional group tolerance. organic-chemistry.orgnih.gov An efficient catalyst system for the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated chlorides has been developed, effectively suppressing undesired side reactions. organic-chemistry.orgnih.gov The development of micellar technology has enabled Negishi-like cross-couplings to be performed in water at room temperature, offering a more environmentally friendly approach. nih.gov Similar to the Stille coupling, the catalytic cycle for the Negishi reaction also proceeds through oxidative addition, transmetalation, and reductive elimination. researchgate.net

Modern Catalytic Approaches to this compound

Recent advancements in catalysis have led to the development of novel and efficient methods for the synthesis of this compound and its analogs. These modern approaches often offer advantages in terms of selectivity, reaction conditions, and substrate scope.

Phosphine-Catalyzed Coupling Reactions of Benzylic Halides

A novel and efficient phosphine-catalyzed homo-coupling reaction of benzyl (B1604629) chlorides has been developed for the synthesis of trans-stilbenes. rsc.orgrsc.org This reaction proceeds smoothly in the presence of a phosphine catalyst, such as PCy₃, and a base to provide trans-stilbenes in good yields with a broad substrate scope. rsc.orgrsc.orgresearchgate.net The reaction can be performed using different bases, which leads to two different mechanistic pathways. rsc.orgrsc.org This methodology has been shown to be applicable for gram-scale reactions. rsc.org

Benzylic HalideCatalystBase SystemYield (%)Reference
Benzyl chloridesPCy₃ (20 mol%)CsF (3.0 equiv.) and B(OMe)₃ (1.5 equiv.)Up to 83 rsc.org
Benzyl chloridesNot specifiedNaHGood rsc.orgresearchgate.net

Olefin Cross-Metathesis Techniques

Olefin cross-metathesis has emerged as a powerful tool for the synthesis of stilbenes. uliege.be This reaction involves the intermolecular exchange of substituents between two olefins, catalyzed by a transition metal complex, typically containing ruthenium. uri.edusemanticscholar.org The cross-metathesis of styrenes using a Grubbs second-generation catalyst can produce trans-stilbene with high selectivity (>98%). uri.edusemanticscholar.org This method offers a direct route to stilbenes from readily available starting materials. researchgate.net Low concentrations of the metathesis catalyst can be used to afford good yields of the desired product. researchgate.net

SubstrateCatalystSelectivityYield (%)Reference
StyreneGrubbs second-generation catalyst>98% trans-stilbeneNot specified uri.edusemanticscholar.org
StyreneMetathesis catalysts (~0.009 mol%)trans-stilbene87 researchgate.net

Comparative Analysis of Synthetic Routes for this compound

The synthesis of this compound can be accomplished through various organic reactions, each presenting distinct advantages and disadvantages concerning yield, purity, stereoselectivity, and scalability. Key methodologies for forming the central carbon-carbon double bond in stilbene derivatives include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Heck coupling, and the McMurry coupling. nih.govwiley-vch.de A comparative analysis of these routes is essential for selecting the most appropriate method for a specific application, whether for laboratory-scale research or industrial production.

Yield, Purity, and Stereoselectivity Considerations

The effectiveness of a synthetic route is often judged by its ability to produce the desired product in high yield and purity, with precise control over its stereochemistry. For this compound, achieving the trans (E) isomer is critical, as the cis (Z) and trans isomers can exhibit different properties. nih.gov

Wittig Reaction: This well-established olefination method involves the reaction of a phosphonium ylide with an aldehyde or ketone. wiley-vch.deudel.edu For symmetrical stilbenes like the 4,4'-dichloro derivative, this could involve the reaction of 4-chlorobenzyltriphenylphosphonium chloride with 4-chlorobenzaldehyde. While versatile, the classic Wittig reaction often yields a mixture of E and Z isomers, complicating purification and reducing the yield of the desired trans isomer. nih.govfu-berlin.de The stereoselectivity is highly dependent on the nature of the ylide, the solvent, and the reaction conditions. udel.edu Stabilized ylides generally favor the E-alkene, but the by-product, triphenylphosphine oxide, can be challenging to remove completely, potentially affecting the final purity. wiley-vch.defu-berlin.de

Horner-Wadsworth-Emmons (HWE) Reaction: As a modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion. wikipedia.org This method is renowned for its high E-stereoselectivity, making it particularly suitable for the synthesis of trans-stilbenes. wiley-vch.dewikipedia.orgalfa-chemistry.com The reaction of diethyl (4-chlorobenzyl)phosphonate with 4-chlorobenzaldehyde, for instance, would be expected to yield this compound with high stereochemical purity. A significant advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, allowing for easy removal by aqueous extraction, which simplifies purification and leads to higher purity of the final product. wikipedia.orgalfa-chemistry.com Yields for HWE reactions in stilbene synthesis are frequently reported to be good to excellent. nih.gov

Heck Coupling: This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an alkene. uliege.be To synthesize this compound, one could couple 4-chlorostyrene (B41422) with 1-chloro-4-iodobenzene. However, a more common approach for symmetrical stilbenes is the double Heck reaction. For example, 4,4'-dibromostilbene (B97009) has been synthesized via a double Heck reaction of arenediazonium salts with vinyltriethoxysilane, a method noted for its mild conditions and tolerance of functional groups. orgsyn.org The Heck reaction generally offers good yields and high trans-selectivity, although the regioselectivity can sometimes be an issue, potentially forming the 1,1-diarylalkene byproduct. uliege.be Catalyst choice and reaction conditions are crucial for controlling selectivity. uliege.be

McMurry Coupling: The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent to form an alkene. wikipedia.orgnih.gov It is an excellent method for synthesizing symmetrical alkenes, and the reductive coupling of 4-chlorobenzaldehyde has been reported to produce 4,4'-dichlorostilbene. fu-berlin.dewikipedia.org This one-step method can provide good yields for symmetrical products. fu-berlin.de While it is not inherently stereoselective, the formation of the more thermodynamically stable trans-stilbene is often favored.

Table 1: Comparative Analysis of Synthetic Routes: Yield, Purity, and Stereoselectivity

Synthetic Route Typical Starting Materials Typical Yield Purity Considerations Stereoselectivity (for trans-isomer)
Wittig Reaction 4-Chlorobenzaldehyde, 4-Chlorobenzyltriphenylphosphonium chloride Moderate to Good (48-99% for general stilbenes) nih.gov Triphenylphosphine oxide byproduct can be difficult to separate. fu-berlin.de Often poor to moderate; yields E/Z mixtures. nih.gov
Horner-Wadsworth-Emmons (HWE) Reaction 4-Chlorobenzaldehyde, Diethyl (4-chlorobenzyl)phosphonate Good to Excellent (83-93% for some analogs) nih.gov Water-soluble phosphate byproduct is easily removed. wikipedia.orgalfa-chemistry.com Excellent; predominantly forms the E (trans) isomer. wikipedia.org
Heck Coupling 4-Chlorostyrene, 1-Chloro-4-iodobenzene or Double Heck reaction Good to Excellent (54-88% for general stilbenes) nih.gov Catalyst residues may need removal. Potential for 1,1-disubstituted regioisomer. uliege.be Generally high trans-selectivity. uliege.be

| McMurry Coupling | 4-Chlorobenzaldehyde | Good fu-berlin.de | Requires inert atmosphere; separation from titanium species. nih.gov | Favors the more stable trans isomer. nih.gov |

Scalability and Process Efficiency in Stilbene Synthesis

Scalability: The scalability of a reaction is its suitability for being performed on an industrial scale.

Wittig and HWE Reactions: These reactions are commonly used for gram-scale laboratory preparations. juliethahn.com The scalability of the Wittig reaction can be hampered by the generation of a stoichiometric amount of triphenylphosphine oxide, which creates a significant waste stream and complicates purification on a large scale. beyondbenign.org The HWE reaction is generally more scalable due to the easier removal of its byproduct. wikipedia.org

McMurry Coupling: The McMurry reaction requires stoichiometric amounts of low-valent titanium reagents, which are often prepared in situ under strictly inert conditions. nih.gov These requirements, along with the generation of large amounts of titanium oxide waste, can make this reaction less attractive for large-scale industrial production compared to catalytic methods.

Process Efficiency: This encompasses factors like reaction time, energy consumption (temperature), catalyst loading, and atom economy.

Heck Coupling: Modern advancements, such as microwave-assisted synthesis, can dramatically reduce reaction times and improve efficiency. nih.govnih.gov The development of highly active catalysts allows for low catalyst loadings, which is economically and environmentally beneficial. nih.gov One-pot procedures, where multiple steps are performed in the same reactor, can save time, reduce waste, and simplify work-up. nih.gov

Wittig and HWE Reactions: The efficiency of these reactions is generally good, with reactions often proceeding at room temperature or with gentle heating. fu-berlin.de The main drawback of the Wittig reaction is its poor atom economy due to the formation of the high-molecular-weight triphenylphosphine oxide byproduct. The HWE reaction offers better process efficiency in this regard.

Continuous flow chemistry represents an emerging strategy to improve the scalability and efficiency of stilbene synthesis. beilstein-journals.orgscienceopen.comnih.gov Flow reactors can offer better control over reaction parameters, enhance safety, and allow for continuous production, potentially overcoming the batch-size limitations of traditional methods. beilstein-journals.org

Table 2: Comparative Analysis of Synthetic Routes: Scalability and Process Efficiency

Synthetic Route Scalability Process Efficiency
Wittig Reaction Moderate; limited by stoichiometric byproduct generation. beyondbenign.org Poor atom economy; difficult purification on a large scale.
Horner-Wadsworth-Emmons (HWE) Reaction Good; easier byproduct removal than Wittig. Good atom economy and efficiency; simple workup. wikipedia.org
Heck Coupling Excellent; demonstrated on >100-gram scale. uib.no Reusable catalysts available. uliege.be High efficiency with low catalyst loading and potential for one-pot procedures and microwave assistance. nih.govnih.gov

| McMurry Coupling | Poor; requires stoichiometric, air-sensitive reagents and produces significant waste. nih.gov | Low; requires strict inert conditions and difficult workup. |

Spectroscopic and Structural Characterization of 4,4 Dichloro Trans Stilbene

Advanced Spectroscopic Techniques for Stilbene (B7821643) Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4,4'-dichloro-trans-stilbene (B158391), both ¹H and ¹³C NMR spectroscopy provide critical data for confirming its structure. rsc.org In deuterated chloroform (B151607) (CDCl₃), the chemical shifts (δ) in ¹³C NMR are observed in parts per million (ppm) relative to the internal standard, tetramethylsilane (B1202638) (TMS), with the central peak of CDCl₃ at 77.0 ppm serving as a reference. rsc.org

Liquid Crystal NMR for Conformational Studies of this compound

Liquid Crystal NMR (LC-NMR) spectroscopy is a powerful method for determining the conformational distribution of flexible molecules in solution. researchgate.netacs.org This technique has been instrumental in demonstrating that this compound (DCS) is not a planar molecule in solution. researchgate.net

Research using LC-NMR has revealed that the most populated conformations of DCS are propeller-like structures belonging to the C₂ point group, where the phenyl rings are disrotated by approximately 18.7° with respect to the vinyl plane. researchgate.net Additionally, a couple of symmetry-related Cᵢ structures, where the rings are parallel and conrotated by about 18.7° relative to the vinyl fragment, are also present. researchgate.net These findings indicate a non-planar structure for DCS in the liquid state, which is crucial for understanding its properties and potential interactions. researchgate.netacs.org

Table 1: Conformational Data of this compound from LC-NMR

Conformation Type Point Group Phenyl Ring Rotation Angle Description
Propeller-like C₂ ~18.7° (disrotated) The two phenyl rings are twisted in opposite directions relative to the central vinyl plane. researchgate.net
Parallel Rings Cᵢ ~18.7° (conrotated) The two phenyl rings are twisted in the same direction, remaining parallel to each other. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In dilute solutions, the UV spectrum of this compound is similar to that of unsubstituted trans-stilbene (B89595). koreascience.kr The absorption spectrum is characterized by an intense band corresponding to the π → π* electronic transition of the conjugated system. researchgate.net For instance, in toluene (B28343) solution, stilbene derivatives show distinct absorption maxima. koreascience.kr The presence of chlorine substituents on the phenyl rings can influence the position and intensity of these absorption bands.

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. The photophysical properties of stilbene derivatives, including this compound, are of significant interest due to their applications in materials science and as fluorescent probes. mdpi.comwiley-vch.de The fluorescence of these compounds is linked to the π-conjugated structure. mdpi.com

In concentrated solutions of some para-substituted trans-stilbene derivatives, a red-shifted fluorescence spectrum has been observed, suggesting the formation of ground-state aggregates or dimers. koreascience.kr The efficiency of fluorescence in the solid state is influenced by both intramolecular deactivation processes and the molecular packing in the crystal lattice. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) offers the ability to measure mass-to-charge ratios (m/z) with high precision, allowing for the determination of the exact mass of a molecule to several decimal places. bioanalysis-zone.comumb.edu

For this compound (C₁₄H₁₀Cl₂), the calculated monoisotopic mass is 248.0159557 Da. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com This high level of accuracy is crucial for confirming the identity of synthesized compounds and for analyzing complex mixtures. umb.edudtu.dk Quadrupole-Time-Of-Flight (Q-TOF) is a common type of HRMS instrument that provides high sensitivity and mass accuracy. eag.com

Table 2: Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₁₄H₁₀Cl₂ PubChem nih.gov
Molecular Weight 249.13 g/mol TCI tcichemicals.com
Monoisotopic Mass 248.0159557 Da PubChem nih.gov

Laser-Induced Fluorescence Spectroscopy for Torsional Dynamics

Laser-Induced Fluorescence (LIF) spectroscopy is a highly sensitive technique used to probe the energy levels and dynamics of molecules. tau.ac.ildantecdynamics.com It involves exciting a molecule with a laser and then detecting the resulting fluorescence. tau.ac.il By spectrally resolving the fluorescence, one can obtain a fluorescence spectrum, which provides information about the vibrational and rotational energy levels of the ground electronic state. tau.ac.il

In the context of stilbene derivatives, LIF has been used to study the torsional barriers in the ground (S₀) and first excited (S₁) states. For example, studies on 4,4'-dimethyl-trans-stilbene (B90989) have shown that its torsional barriers are similar to those of unsubstituted trans-stilbene. This technique can provide valuable insights into the conformational flexibility and potential energy surfaces of this compound.

Structural Insights from Spectroscopic Data for this compound

The structural and electronic properties of this compound have been a subject of detailed spectroscopic investigation. These studies provide critical insights into its molecular conformation, the energetic barriers to internal rotation, and the influence of its halogen substituents on its electronic behavior.

Planar trans-Configuration Elucidation

The question of the planarity of stilbene derivatives is a complex and debated topic. While often depicted as planar for simplicity, advanced spectroscopic techniques reveal a more nuanced reality for this compound in solution.

Detailed analysis using Liquid Crystal Nuclear Magnetic Resonance (LXNMR) spectroscopy has been instrumental in elucidating the conformational distribution of this compound (DCS) in the liquid state. researchgate.net This powerful technique allows for the study of molecular geometry in an anisotropic environment, providing data on the average orientation and conformation of solute molecules. researchgate.netresearchgate.net

Research findings indicate that DCS in solution is fundamentally non-planar. researchgate.net The most stable and populated conformations are characterized by a "propeller-like" geometry. researchgate.net In these structures, the two para-chlorinated phenyl rings are twisted with respect to the central vinyl (-CH=CH-) plane. researchgate.net The study determined two primary types of stable conformations:

A pair of C₂ symmetry structures where the phenyl rings are disrotated by approximately 18.7° relative to the vinyl plane. researchgate.net

A pair of Cᵢ symmetry structures where the rings are conrotated by a similar angle of about 18.7°. researchgate.net

This deviation from planarity is a result of the balance between two opposing energetic factors: the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric hindrance between the ortho-hydrogens on the phenyl rings and the vinyl hydrogens. For this compound, the equilibrium state in solution is this twisted, non-planar conformation.

Table 1: Conformational Data for this compound in Solution

ParameterDescriptionValueReference
Dominant Conformation Most populated structural form in solutionPropeller-like, non-planar researchgate.net
Symmetry Point Group Symmetry of the most stable rotamersC₂ (disrotated) and Cᵢ (conrotated) researchgate.net
Torsional Angle (Φ) Dihedral angle of phenyl ring twist relative to the vinyl plane~18.7° researchgate.net

Torsional Barriers in Ground and Excited States

The rotation of the phenyl rings around the single bonds connecting them to the ethylenic carbons is a key dynamic process in stilbenes. This internal rotation is governed by a potential energy surface with specific barriers in the ground (S₀) and first excited singlet (S₁) states.

While specific experimental values for the torsional barriers of this compound are not widely reported, the behavior can be understood by examining its parent compound, trans-stilbene. For trans-stilbene, the ground state (S₀) has a relatively low barrier to phenyl torsion. However, upon photoexcitation to the S₁ state, the electronic character of the bonds changes. The central double bond loses some of its double-bond character, while the adjacent single bonds gain some, leading to an increase in the torsional barrier for phenyl ring rotation. unige.ch

Quantum chemical calculations on trans-stilbene show that the barrier height in the S₁ state is indeed higher than in the S₀ state. unige.ch The lifetime of the lowest excited singlet state in trans-stilbene is short, on the order of 100 picoseconds, due to rapid torsional relaxation over a small energy barrier of approximately 3 kcal/mol (~0.13 eV). koreascience.kr For the related 4,4'-dimethyl-trans-stilbene, laser-induced fluorescence spectroscopy has shown that its torsional barriers in the S₀ and S₁ states are very similar to those of unsubstituted trans-stilbene. This suggests that the barriers for this compound would also be of a similar magnitude, though potentially modulated by the electronic effects of the chlorine atoms.

Table 2: General Torsional Barrier Characteristics for trans-Stilbenes

Electronic StateBarrier Height ComparisonImplicationReference
Ground State (S₀) Lower barrierAllows for phenyl ring libration (rocking motion) at room temperature. unige.ch
Excited State (S₁) Higher barrierTorsional motion is more restricted compared to the ground state. unige.ch
Excited State (S₁) Approximate Barrier Value~3 kcal/mol koreascience.kr

Effects of Halogen Substituents on Electronic Transitions

The presence of chlorine atoms at the para-positions of the phenyl rings significantly influences the electronic properties and transitions of the stilbene backbone. Halogens like chlorine exhibit a dual electronic nature: they are strongly electron-withdrawing through the sigma bond (inductive effect) but are also capable of donating electron density through their lone pairs via resonance (mesomeric effect). unizin.orglumenlearning.com

In the case of this compound, the key effects are:

Inductive Effect (-I): The high electronegativity of chlorine pulls electron density away from the aromatic ring, making the molecule more electrophilic. This effect tends to lower the energy of all molecular orbitals.

Resonance Effect (+R): The lone pairs on the chlorine atoms can be delocalized into the π-system of the benzene (B151609) ring. This effect donates electron density and is most pronounced at the ortho and para positions. unizin.orglumenlearning.com

Studies on the iodine-catalyzed isomerization of various substituted cis-stilbenes have shown that 4,4'-dichloro-cis-stilbene deviates from the expected linear relationship on a Hammett plot. rsc.org This deviation highlights that the electronic influence of the para-chloro substituents is significant and not simply predicted by standard substituent constants, likely due to the interplay of inductive and resonance effects influencing the stability of the transition state. rsc.org This enhanced electrophilicity and altered electronic distribution directly impact the energy and intensity of UV-visible absorption and fluorescence emission compared to unsubstituted trans-stilbene.

Reactivity and Mechanistic Investigations of 4,4 Dichloro Trans Stilbene

Role of Halogen Substituents in Reactivity Enhancement

The presence of halogen atoms, specifically chlorine, at the 4 and 4' positions of the trans-stilbene (B89595) backbone significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. The chlorine atoms act as electron-withdrawing groups through the inductive effect, which alters the electron density distribution across the aromatic rings and the central ethene bridge. This electronic perturbation is fundamental to the enhanced reactivity observed in various chemical transformations. The electron-withdrawing nature of the halogen substituent increases the positive electrostatic potential on the molecule, a key factor in its interactions. acs.org

The electron-withdrawing chlorine substituents increase the electrophilicity of the 4,4'-dichloro-trans-stilbene (B158391) molecule. This enhanced electrophilic character makes it a more reactive substrate in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. In these reactions, the carbon-chlorine bond can undergo oxidative addition to a low-valent palladium catalyst, a critical step in the catalytic cycle. While aryl chlorides are generally less reactive than the corresponding bromides and iodides in such transformations, the electronic activation provided by the stilbene (B7821643) system facilitates their participation. msu.edutugraz.at The Heck reaction, for instance, can be used to synthesize this compound by coupling a suitable aryl halide with a styrene (B11656) derivative. Similarly, the McMurry reaction, a reductive coupling of 4-chlorobenzaldehyde (B46862) using low-valent titanium, provides an efficient route to the symmetric 4,4'-dichlorostilbene, demonstrating the tolerance of the chloro-substituents in these coupling methods.

Electrophilic Addition Reactions of the Ethene Bridge

The ethene bridge (C=C double bond) in this compound is a site of high electron density, making it susceptible to electrophilic attack. crunchchemistry.co.uk This reactivity is characteristic of alkenes and leads to addition reactions where the double bond is converted into a single bond.

This compound readily undergoes electrophilic addition of bromine (Br₂) across the central double bond to form 1,2-dibromo-1,2-bis(4-chlorophenyl)ethane. centre.educhegg.com The reaction proceeds as the π-electrons of the alkene attack a bromine molecule, leading to the cleavage of the Br-Br bond. centre.edu In laboratory settings, elemental bromine, which is hazardous, is often generated in situ. A common method involves the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) to produce bromine directly in the reaction mixture. centre.eduumkc.edu The reaction of (E)-stilbenes with bromine can also proceed via a free-radical mechanism, particularly in the presence of sunlight, which typically yields the meso-dibromide as the sole product. publish.csiro.au

The bromination of this compound is a stereospecific reaction, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. organicchemistrytutor.com The electrophilic addition of bromine to trans-alkenes proceeds via an anti-addition mechanism. umkc.edulibretexts.org This involves the formation of a cyclic bromonium ion intermediate, which blocks one face of the molecule. The subsequent nucleophilic attack by the bromide ion (Br⁻) must occur from the opposite face. umkc.edu

For a symmetric starting material like trans-stilbene, this anti-addition results in the formation of a meso compound. organicchemistrytutor.com In the case of this compound, the anti-addition of bromine leads to the formation of (1R,2S)-1,2-dibromo-1,2-bis(4-chlorophenyl)ethane, a meso compound due to its internal plane of symmetry. This stereochemical outcome is a direct consequence of the bridged bromonium ion mechanism, which prevents rotation around the central carbon-carbon bond and forces the incoming nucleophile to attack from the side opposite to the bridge. umkc.edu

The central double bond of this compound can react with carbenes or carbenoids to form a cyclopropane (B1198618) ring. masterorganicchemistry.com This reaction, known as cyclopropanation, involves the addition of a CH₂ group (or a substituted carbene) across the double bond, forming two new carbon-carbon sigma bonds in a concerted fashion. masterorganicchemistry.com The reaction is stereospecific, meaning the trans geometry of the starting alkene is retained in the product, resulting in a trans-substituted cyclopropane. masterorganicchemistry.comrsc.org

One study investigated the cyclopropanation of a series of trans-stilbenes, including 4,4'-dichlorostilbene (4,4'-DCSB), using ethyl diazoacetate catalyzed by tris(p-bromophenyl)aminium hexachloroantimonate. psu.edu The proposed mechanism involves the formation of a stilbene cation radical. The study found that for stilbenes with electron-withdrawing substituents like 4,4'-DCSB, the initial ionization step is reversible, and the subsequent cyclopropanation step becomes partially rate-limiting. psu.edu Other methods, such as using lithiomethyl trimethylammonium triflate as a methylene (B1212753) donor, have also been employed for the cyclopropanation of trans-stilbene derivatives. rsc.org

Cyclopropanation of Substituted Stilbenes
SubstrateReagent SystemProductYieldReference
trans-StilbeneLithiomethyl trimethylammonium triflatetrans-1,2-diphenylcyclopropane98% rsc.org
4-methoxy-trans-stilbeneLithiomethyl trimethylammonium triflatetrans-1-(4-methoxyphenyl)-2-phenylcyclopropane73% rsc.org

Photochemical Transformations of this compound

Upon exposure to ultraviolet (UV) light, this compound undergoes significant photochemical transformations. The primary processes are photoisomerization and photocyclization. ru.nl The initial step is the absorption of a photon, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁). In this excited state, the barrier to rotation around the central double bond is significantly lowered, facilitating isomerization from the trans form to the cis form. tamu.eduresearchgate.net

Reductive Reactions and Associated Mechanisms

This compound can also undergo reductive reactions, particularly in the presence of low-valent metal species. These reactions often proceed through unique mechanistic pathways involving nucleophilic attack and elimination steps.

Low-valent metal complexes, such as Vitamin B12s (a reduced form of Vitamin B12 containing Co(I)), are potent nucleophiles and reducing agents. The reaction of geminal dichloroethanes with Vitamin B12s has been shown to produce trans-stilbenes. cdnsciencepub.comcdnsciencepub.comucla.edu Specifically, the reaction of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) with Vitamin B12s yields trans-4,4'-dichlorostilbene. cdnsciencepub.comcdnsciencepub.comucla.edu

The mechanism of the formation of trans-4,4'-dichlorostilbene from DDD and Vitamin B12s involves a two-step process. cdnsciencepub.comcdnsciencepub.com

Nucleophilic Attack: The first step is a nucleophilic attack by the supernucleophilic Co(I) of Vitamin B12s at one of the carbon atoms bearing the chlorine atoms in DDD. This results in the displacement of a chloride ion and the formation of an organocobalamin intermediate where the cobalt is bonded to the carbon, which also has a remaining chlorine atom. cdnsciencepub.comcdnsciencepub.com

Alpha-Elimination: The second step involves an α-elimination of cobalt chloride from the organocobalamin intermediate. This elimination proceeds through a carbenoid-type intermediate which then readily rearranges to form the stable trans-4,4'-dichlorostilbene product. cdnsciencepub.com The driving force for this rearrangement is the formation of the thermodynamically stable conjugated stilbene system.

Reaction Step Description Key Intermediates
Step 1: Nucleophilic Attack The Co(I) center of Vitamin B12s attacks the C-1 of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane, displacing a chloride ion. cdnsciencepub.comcdnsciencepub.comAlkyl cobalamin with a chlorine on the α-carbon
Step 2: Alpha-Elimination Elimination of cobalt chloride from the intermediate. cdnsciencepub.comCarbenoid-type intermediate
Rearrangement The carbenoid intermediate rearranges to form the final product. cdnsciencepub.comtrans-4,4'-Dichlorostilbene

Theoretical and Computational Studies on 4,4 Dichloro Trans Stilbene

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations have proven to be invaluable in elucidating the molecular structure and properties of 4,4'-dichloro-trans-stilbene (B158391). These computational methods provide detailed insights into the molecule's preferred conformations, rotational energy barriers, and electronic characteristics.

Conformation and Rotational Energy Barriers

Theoretical and experimental studies have investigated the conformational landscape of this compound, revealing a non-planar structure. researchgate.netacs.org In the gas phase, MP2/6-31G** calculations predict that the most stable conformations are propeller-like C2 symmetry structures where the phenyl rings are rotated out of the vinyl plane by approximately 27 degrees. researchgate.netacs.org Additionally, a pair of local minima with Ci symmetry, characterized by a conrotatory twist of the phenyl rings by the same angle, has been identified. researchgate.netacs.org

In solution, liquid crystal NMR spectroscopy indicates a similar non-planar geometry, though the degree of phenyl ring rotation is reduced to about 17-18.7 degrees. researchgate.net The rotational energy barriers are influenced by both steric hindrance and solvent polarity. researchgate.net For instance, the barrier to rotation around the exocyclic C-C bond increases with the polarity of the solvent. researchgate.net

The rotational barrier of the parent compound, trans-stilbene (B89595), has been extensively studied using high-level theoretical methods like CCSD(T). researchgate.net These benchmark calculations have concluded that, in a vacuum, trans-stilbene is a strictly planar molecule in its absolute energy minimum, a finding that contrasts with some earlier theoretical work. researchgate.net The energy barriers for phenyl ring rotation and pedaling motions have been accurately determined, providing a fundamental reference for understanding the impact of substituents like chlorine. researchgate.net

Table 1: Calculated Rotational Angles of Phenyl Rings in this compound

PhaseMethodConformationRotational Angle (°)
In VacuoMP2/6-31G C2 (disrotatory)~27
In VacuoMP2/6-31GCi (conrotatory)~27
SolutionLiquid Crystal NMRC2 (disrotatory)~17-18.7
SolutionLiquid Crystal NMRCi (conrotatory)~18.7

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of this compound is significantly influenced by the chlorine substituents. The introduction of electron-withdrawing or electron-donating groups can tune the energy levels of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This, in turn, affects the molecule's photophysical properties, such as absorption and emission wavelengths. rsc.org

For the parent trans-stilbene, theoretical studies have characterized the lowest excited states. lu.se The 1(1)B(u) state is primarily a HOMO→LUMO excitation localized on the ethylenic bridge, while the 2(1)B(u) state involves excitations mainly on the benzene (B151609) rings. lu.se The presence of chlorine atoms in the 4 and 4' positions alters the electronic distribution and energy of these orbitals. The chlorine substituents enhance the electrophilicity of the molecule.

Computational analyses, such as those based on absolutely localized molecular orbitals (ALMO), can quantify the effects of substituents on the HOMO and LUMO. rsc.org These methods can disentangle the contributions from permanent electrostatics, Pauli repulsion, mutual polarization, and inter-fragment orbital mixing. rsc.org

Table 2: Theoretical Electronic Properties of Substituted Stilbenes

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)
DBTR (Reference)-5.937-2.8673.070
DBTD1-5.177-2.6802.497
DBTD2-5.041-2.6822.359
DBTD3-4.897-2.6752.222
DBTD4-4.866-2.6702.196
DBTD5-4.814-2.6762.138
DBTD6-4.797-2.6662.131

Note: Data from a study on different substituted chromophores for illustrative purposes of how substitutions affect electronic properties. acs.org

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound, particularly its photochemical behavior.

Computational Insights into Photochemical Mechanisms

The photochemical trans-to-cis isomerization of stilbene (B7821643) and its derivatives is a classic topic of study. science.gov Theoretical calculations can provide insights into the potential energy surfaces of the ground and excited states, helping to elucidate the mechanism of this photoisomerization. hokudai.ac.jp For stilbene-like molecules, the isomerization can proceed through either a singlet or a triplet excited state pathway. science.gov The specific pathway can be influenced by factors such as the excitation wavelength and the molecular environment. science.gov

Computational studies on related systems have explored the role of different excited states in the isomerization process. science.gov For example, in a rhenium-coordinated stilbene-like ligand, UV irradiation populates a ligand-centered excited state leading to isomerization via a singlet mechanism, while visible light populates a metal-to-ligand charge-transfer triplet state that hinders the reaction. science.gov Such computational insights are crucial for understanding and controlling the photochemical reactivity of molecules like this compound.

Theoretical Predictions of Reactivity and Selectivity

Theoretical methods can also be used to predict the reactivity and selectivity of this compound in various chemical reactions. For instance, density functional theory (DFT) calculations can be employed to model reaction pathways and determine the structures and energies of transition states. researchgate.net This information is vital for understanding the factors that govern the outcome of a reaction.

Machine learning models, in conjunction with quantum mechanical descriptors, are emerging as powerful tools for predicting regioselectivity in organic reactions. mit.edu These models can learn from large datasets of reactions to predict the major products of new transformations with high accuracy. mit.edu Such approaches could be applied to predict the reactivity of this compound in reactions like electrophilic aromatic substitution or cross-coupling reactions.

Solvent Effects on Spectroscopic and Reactivity Profiles

The solvent environment can have a profound impact on the spectroscopic properties and reactivity of this compound. Computational models that incorporate solvent effects are therefore essential for accurately predicting its behavior in solution.

Studies on similar stilbene derivatives, such as 4-dimethylamino-4'-bromo-stilbene and 4-dimethylamino-4'-chloro-stilbene, have shown that the fluorescence lifetimes decrease in polar solvents. researchgate.net The polarity of the solvent also influences the potential barrier for twisting of the molecule, which is a key step in the photoisomerization process. researchgate.net

Time-resolved emission spectra of stilbene derivatives in various solvents reveal shifts in the emission maxima over picosecond timescales, indicating solvent relaxation around the excited molecule. researchgate.net Computational methods, such as the polarizable continuum model (PCM), can be used to simulate these solvent effects and provide a more accurate picture of the molecule's behavior in different environments. ajchem-a.com These models can account for the influence of the solvent's dielectric constant on the electronic structure and energy levels of the solute molecule. ajchem-a.com

For instance, in the collisional deactivation of highly excited trans-stilbene in liquid solvents, most of the vibrational energy is transferred to the solvent within 1-2 picoseconds, followed by a slower cooling process on a 10-picosecond timescale due to local heating of the solvent. mpg.de The absorption spectra of trans-stilbene are also subject to solvent shifts. mpg.de

Comparative Computational Analysis with Other Substituted Stilbenes

Theoretical and computational studies provide profound insights into how the substitution of different functional groups on the stilbene backbone influences its structural, electronic, and photophysical properties. This compound serves as a crucial model compound, particularly for symmetrically substituted stilbenes bearing electron-withdrawing groups. Comparative analyses against stilbenes with other substituents, ranging from strongly electron-donating to other electron-withdrawing groups, reveal systematic trends and fundamental structure-property relationships.

Computational investigations into the electrophilic bromination of various substituted stilbenes have revealed that the nature of the substituent dictates the stability of the reaction intermediates. For stilbenes with two electron-withdrawing substituents, such as this compound, computational models predict that the reaction proceeds through a symmetric bromonium ion intermediate. mdpi.comwhiterose.ac.uk This contrasts sharply with stilbenes bearing electron-donating groups, which are shown to favor the formation of a more stable carbocation intermediate. mdpi.comwhiterose.ac.uk This difference in reaction pathways underscores the significant electronic influence of the chloro-substituents on the reactivity of the ethylenic bridge.

Studies comparing various 4,4'-disubstituted stilbenes demonstrate that both electron-withdrawing and electron-donating groups can lead to a bathochromic (red) shift in the UV maximum absorption wavelength (λmax). researchgate.net This phenomenon is attributed to an enhanced delocalization of electrons across the molecule in the excited state. researchgate.net For instance, halogen substitution on the phenyl rings is known to promote the triplet pathway during photoisomerization. mdpi.com

A comparative analysis of 4,4'-disubstituted stilbenes with electron-withdrawing groups (like -CN) and electron-donating groups (like -NH₂) highlights a clear correlation between the substituent's electronic character and the molecule's properties. nih.govnih.gov Isopotential electron contour maps for compounds like 4,4'-dinitrostilbene-2,2'-disulfonic acid show a significant electronegative charge concentration at the poles of the molecule, a feature that would be present, though to a lesser extent, in this compound due to the electronegativity of the chlorine atoms. nih.gov This is contrasted with the electropositive poles observed in amino-substituted analogs. nih.gov

The table below summarizes the comparative effects of different substituents at the 4,4' positions of trans-stilbene based on computational and experimental findings.

PropertyUnsubstituted Stilbene4,4'-Dichloro-stilbene (Electron-Withdrawing)4,4'-Diamino-stilbene (Electron-Donating)4,4'-Dicyano-stilbene (Electron-Withdrawing)
Conformation Nearly planar, small phenyl twistNon-planar, phenyl rings disrotated ~18.7° researchgate.netPlanar geometry favoredPlanar geometry favored
Electronic Effect Neutral referenceElectron-withdrawing (inductive) Electron-donating (resonance) nih.govStrongly electron-withdrawing nih.gov
UV-Vis Absorption Reference λmaxBathochromic shift researchgate.netSignificant bathochromic shift researchgate.netSignificant bathochromic shift researchgate.net
Reactivity Intermediate reactivityFavors bromonium ion intermediate mdpi.comwhiterose.ac.ukFavors carbocation intermediate mdpi.comwhiterose.ac.ukFavors bromonium ion intermediate mdpi.comwhiterose.ac.uk
Fluorescence Weak fluorescenceModulated fluorescenceEnhanced fluorescence, potential for TICT stateQuenched fluorescence in polar solvents

This table is a qualitative summary based on trends reported in the cited literature.

Furthermore, computational studies on the torsional potentials and rotational barriers of stilbene itself have established a baseline for understanding the steric and electronic effects of substituents. researchgate.net While unsubstituted trans-stilbene is often depicted as planar, high-level calculations suggest a very low barrier to phenyl ring rotation, and solution-phase studies on this compound confirm a non-planar, propeller-like conformation is significantly populated. researchgate.netresearchgate.net This deviation from planarity, induced by the substituents, has important implications for the molecule's packing in the solid state and its photophysical behavior.

Q & A

Q. What synthetic methodologies are most effective for producing 4,4'-Dichloro-trans-stilbene, and how can reaction conditions be optimized?

this compound is typically synthesized via dehydrogenation of bibenzyl derivatives. A common approach involves using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a dehydrogenation agent. Key steps include:

  • Dissolving the precursor (e.g., 4,4'-dimethoxybibenzyl) in dioxane and refluxing with DDQ under inert conditions.
  • Monitoring hydrogen transfer by quantifying precipitated hydroquinone, which indicates reaction progress .
  • Optimizing solvent choice (e.g., benzene for recrystallization) and temperature to enhance yield.
    For chlorinated derivatives, Blanc chloromethylation can be modified by adding chloroacetic acid to reduce reaction time and catalyst load .

Q. What analytical techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

Key techniques include:

  • NMR : To confirm trans-configuration and substituent positions. For chlorinated analogs, 13C^{13}\text{C} NMR resolves chlorine-induced splitting.
  • HPLC : To assess purity and detect side products (e.g., Diels-Alder adducts from DDQ reactions) .
  • Mass spectrometry (MS) : For molecular weight validation.
    Data contradictions (e.g., unexpected peaks in NMR) require cross-validation via complementary methods like X-ray crystallography or FTIR. Statistical tools, such as factorial design experiments, can isolate variables causing inconsistencies .

Q. What are the primary research applications of this compound in material science?

The compound serves as a precursor for fluorescent whitening agents. Its biphenyl structure enables conjugation with sulfonic acid groups to enhance UV absorption and fluorescence efficiency. Purity (>98%) is critical for downstream applications, necessitating rigorous recrystallization and chromatography .

Advanced Research Questions

Q. How can quantum-chemical calculations and photophysical experiments elucidate the aggregation behavior of this compound?

  • Experimental : Fluorescence quenching assays and dynamic light scattering (DLS) detect aggregate formation in solution.
  • Computational : Density functional theory (DFT) models predict electronic transitions and steric effects influencing aggregation. For example, π-π stacking interactions can be simulated to explain redshifted emission spectra in solid-state vs. solution .
  • Validation : Compare calculated HOMO-LUMO gaps with experimental UV-Vis spectra to refine computational models.

Q. What strategies mitigate side reactions (e.g., Diels-Alder adducts) during DDQ-mediated dehydrogenation?

  • Preventive measures : Use electron-deficient dienophiles or lower reaction temperatures to suppress Diels-Alder pathways.
  • Detection : Monitor reactions via TLC or HPLC to identify adducts early.
  • Workup optimization : Wash hydroquinone byproducts with hot benzene to dissolve co-precipitated stilbenes .
  • Catalyst regeneration : Recover DDQ by oxidizing hydroquinone with nitric acid, reducing reagent waste .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence the photostability and reactivity of stilbene derivatives?

  • Photostability : Chloro substituents increase electron-withdrawing effects, reducing oxidation susceptibility compared to methoxy groups. Accelerated aging tests under UV light quantify degradation rates.
  • Reactivity : Hammett parameters (σ\sigma) correlate substituent effects with reaction rates in cross-coupling or halogenation reactions. For example, chloro groups enhance electrophilic aromatic substitution reactivity .

Q. What statistical frameworks are recommended for analyzing conflicting data in synthetic yield optimization?

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst loading, solvent polarity). Response surface methodology (RSM) models nonlinear relationships.
  • Robustness testing : Evaluate inter-day and inter-operator variability via ANOVA.
  • Case study : In Blanc chloromethylation, adding chloroacetic acid reduced reaction time by 30% while maintaining yield >70%—validated via t-tests comparing old/new protocols .

Safety and Compliance

Q. What safety protocols are essential for handling chlorinated stilbenes in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves (EN 374 standard), lab coats, and respirators for dust control.
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
  • Waste disposal : Follow EPA guidelines for halogenated organics. Neutralize acidic byproducts (e.g., from DDQ regeneration) before disposal .

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